![molecular formula C20H30O4 B141056 2,5-Bis(hexyloxy)terephthalaldehyde CAS No. 151903-52-5](/img/structure/B141056.png)
2,5-Bis(hexyloxy)terephthalaldehyde
Overview
Description
2,5-Bis(hexyloxy)terephthalaldehyde is a solid substance . It has a CAS Number of 151903-52-5 .
Molecular Structure Analysis
The molecular formula of 2,5-Bis(hexyloxy)terephthalaldehyde is C20H30O4 . Its molecular weight is 334.46 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-Bis(hexyloxy)terephthalaldehyde include a boiling point of 483.1±45.0 °C at 760 mmHg , a density of 1.0±0.1 g/cm3 , and a flash point of 209.5±28.8 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 14 freely rotating bonds .Scientific Research Applications
2,5-Bis(hexyloxy)terephthalaldehyde: A Comprehensive Analysis
Covalent Organic Frameworks (COFs): This compound is utilized in the synthesis of COFs, which are highly ordered, lattice-like structures. These frameworks have potential applications in gas storage, sensing, catalysis, and drug delivery due to their porosity and stability.
Fluorescent Sensing: A derivative of 2,5-Bis(hexyloxy)terephthalaldehyde has been used to create a fluorescent COF for the detection of mercury ions (Hg 2+), showcasing its utility in environmental monitoring and safety .
Analytical Chemistry: The compound’s structure allows for its use in various analytical techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC), aiding in chemical analysis and research .
Safety and Hazards
2,5-Bis(hexyloxy)terephthalaldehyde is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of water .
properties
IUPAC Name |
2,5-dihexoxyterephthalaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-3-5-7-9-11-23-19-13-18(16-22)20(14-17(19)15-21)24-12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZNMVAGYIDUKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1C=O)OCCCCCC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348706 | |
Record name | 2,5-bis(hexyloxy)terephthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(hexyloxy)terephthalaldehyde | |
CAS RN |
151903-52-5 | |
Record name | 2,5-bis(hexyloxy)terephthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-(Bishexyloxy)terephthalaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,5-Bis(hexyloxy)terephthalaldehyde contribute to the creation of acid-sensitive materials?
A1: 2,5-Bis(hexyloxy)terephthalaldehyde serves as a monomer in the synthesis of poly(azomethine)s. [] When reacted with 4,4′-oxydianiline through polycondensation, it forms a polymer with an azomethine structure containing long alkoxy side chains. These azomethine groups within the polymer are sensitive to changes in acidity. Upon protonation in the presence of strong acids like trifluoroacetic acid, the fluorescence properties of the polymer change, leading to a visible color shift. [] This sensitivity makes the resulting polymers suitable for applications as colorimetric and fluorescent sensors for acidic environments.
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